4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)benzohydrazide
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Overview
Description
N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of morpholine and piperidine sulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the morpholine and piperidine derivatives, followed by their sulfonylation and subsequent coupling with benzoyl and benzohydrazide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the compound’s structure.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the morpholine and piperidine moieties may contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-3,5-DIMETHOXYBENZOHYDRAZIDE
- N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-METHOXYBENZOHYDRAZIDE
Uniqueness
Compared to similar compounds, N’-{4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]BENZOYL}-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE stands out due to its unique combination of morpholine and piperidine sulfonyl groups. This structural feature imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H32N4O7S2 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-4-piperidin-1-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C25H32N4O7S2/c1-18-16-29(17-19(2)36-18)38(34,35)23-12-8-21(9-13-23)25(31)27-26-24(30)20-6-10-22(11-7-20)37(32,33)28-14-4-3-5-15-28/h6-13,18-19H,3-5,14-17H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
JEIDGTUUMDAEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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